Pyran vs. Furan Ring Antiproliferative Activity
In a direct head-to-head comparison of eleven rocaglamide derivatives and one aglain congener (compound 12) isolated from Aglaia species, the aglain derivative was completely inactive against MONO-MAC-6 and MEL-JUSO human cancer cell lines up to 3 μg/mL (4.6 μM), whereas the most potent rocaglamide derivative, didesmethyl-rocaglamide, exhibited IC50 values of 0.002 μg/mL (0.004 μM) against MONO-MAC-6 and 0.006 μg/mL (0.013 μM) against MEL-JUSO [1]. The authors explicitly attribute this loss of activity to 'the presence of a pyran ring in the aglains vs. a furan ring as found in rocaglamide derivatives' [1]. For procurement decisions, this means Aglain C cannot serve as a substitute for rocaglamide-class antiproliferative agents and must be selected specifically for pyran-ring-dependent biological questions.
| Evidence Dimension | In vitro antiproliferative activity (MTT assay IC50) |
|---|---|
| Target Compound Data | Aglain derivative 12: IC50 > 3 μg/mL (> 4.6 μM) – considered inactive |
| Comparator Or Baseline | Didesmethyl-rocaglamide: IC50 = 0.002 μg/mL (0.004 μM) on MONO-MAC-6; IC50 = 0.006 μg/mL (0.013 μM) on MEL-JUSO |
| Quantified Difference | ≥ 750-fold to ≥ 1500-fold less potent (lower bound, as aglain was inactive at highest tested concentration) |
| Conditions | MTT assay; MONO-MAC-6 (human acute monocytic leukemia) and MEL-JUSO (human melanoma) cell lines |
Why This Matters
This establishes that the pyran-to-furan ring substitution abrogates the hallmark antiproliferative activity of flavaglines, making Aglain C a mechanistically distinct tool compound rather than a functional analog of rocaglamide anticancer agents.
- [1] Bohnenstengel, F.I., Steube, K.G., Meyer, C., Nugroho, B.W., Hung, P.D., Kiet, L.C., & Proksch, P. (1999). Structure Activity Relationships of Antiproliferative Rocaglamide Derivatives from Aglaia Species (Meliaceae). Zeitschrift für Naturforschung C, 54(1-2), 55-60. View Source
